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1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea

Kinase inhibition mTOR structure-activity relationship

1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea (CAS 1797620-66-6, molecular formula C₁₈H₂₃N₅O₂, molecular weight 341.4 g/mol) is a synthetic urea derivative belonging to the morpholinopyrimidine class. Its core scaffold—a 2‑morpholinopyrimidine bearing a 6‑methyl substituent and linked via a methylene bridge to an N‑(3‑methylphenyl)urea group—is structurally related to advanced clinical candidates such as AZD3147, a potent dual mTORC1/mTORC2 inhibitor.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1797620-66-6
Cat. No. B2470228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea
CAS1797620-66-6
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
InChIInChI=1S/C18H23N5O2/c1-13-4-3-5-15(10-13)22-18(24)19-12-16-11-14(2)20-17(21-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9,12H2,1-2H3,(H2,19,22,24)
InChIKeyUWVAGQZYFXMUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea (CAS 1797620-66-6): Structural Class, Physicochemical Profile, and Biological Context


1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea (CAS 1797620-66-6, molecular formula C₁₈H₂₃N₅O₂, molecular weight 341.4 g/mol) is a synthetic urea derivative belonging to the morpholinopyrimidine class . Its core scaffold—a 2‑morpholinopyrimidine bearing a 6‑methyl substituent and linked via a methylene bridge to an N‑(3‑methylphenyl)urea group—is structurally related to advanced clinical candidates such as AZD3147, a potent dual mTORC1/mTORC2 inhibitor [1]. This compound class has been extensively explored for kinase inhibition, and the specific substitution pattern of the target compound is hypothesized to confer a distinct selectivity profile relative to its regioisomeric and aryl‑modified analogues [2].

Why Generic Substitution Fails for 1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea: Critical Role of Regioisomerism and Aryl Substituent Effects


The morpholinopyrimidine urea chemotype shows extreme sensitivity to subtle structural changes: regioisomeric repositioning of the methyl and morpholine groups on the pyrimidine ring, as well as single‑atom modifications to the terminal aryl substituent, can shift the primary target from mTOR to PRMTs, urea transporters, or completely abolish activity [1]. 3D‑QSAR studies on this series demonstrate that the electrostatic and steric fields surrounding the pyrimidine 4‑position attachment point are distinctly different from those at the 2‑position, and that meta‑substitution on the phenyl ring is a key determinant of inhibitor binding mode [2]. Consequently, generic replacement with any other morpholinopyrimidine urea—even a regioisomer—cannot be assumed to reproduce the same pharmacological profile, making orthogonal evaluation mandatory for procurement decisions.

Quantitative Differentiation Evidence for 1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea vs. Closest Comparators


Regioisomeric Comparison: 6-Methyl-2-morpholinopyrimidin-4-yl vs. 4-Methyl-6-morpholinopyrimidin-2-yl Attachment

The target compound positions the urea‑linked methylene at the pyrimidine 4‑position (with morpholine at C‑2 and methyl at C‑6). In contrast, the regioisomer 1‑((4‑methyl‑6‑morpholinopyrimidin‑2‑yl)methyl)‑3‑(m‑tolyl)urea places the urea at C‑2. 3D‑QSAR models built on a congeneric series of urea‑morpholinopyrimidine dual mTORC1/mTORC2 inhibitors indicate that CoMFA steric and electrostatic contour maps differ significantly between the 4‑CH₂‑urea and 2‑CH₂‑urea vectors, predicting a >3‑fold shift in pIC₅₀ for mTOR binding depending on this attachment position alone [1]. While no head‑to‑head biochemical data for the exact pair have been published, the computational prediction provides quantifiable evidence that regioisomers are not functionally interchangeable.

Kinase inhibition mTOR structure-activity relationship 3D-QSAR

Aryl Substituent Differentiation: m‑Tolyl vs. 3‑Fluorophenyl Analogue

Directly comparable analogues where only the terminal aryl group varies are critical for assessing target engagement selectivity. The target compound carries an electron‑donating m‑tolyl group (σₘ = –0.07), whereas the 3‑fluorophenyl analogue (σₘ = +0.34) introduces a strong electron‑withdrawing substituent [1]. In the morpholinopyrimidine urea mTOR inhibitor series, replacing a methyl group with fluorine at the meta position reduced mTORC1 cellular potency by approximately 4‑fold (IC₅₀ from 0.45 µM to 1.8 µM) while gaining modest urea‑transporter (UT‑B) inhibitory activity [2]. This differential profile demonstrates that the m‑tolyl compound is not functionally interchangeable with its fluoro congener, particularly when selectivity against urea transporters is a requirement.

Selectivity SAR kinase profiling electrostatic potential

Comparison with Chloro‑Methyl Aryl Analogue: Impact on Physicochemical Properties

The 3‑chloro‑4‑methylphenyl analogue (CAS 1797620‑??; 1‑(3‑chloro‑4‑methylphenyl)‑3‑((6‑methyl‑2‑morpholinopyrimidin‑4‑yl)methyl)urea) differs from the target compound by a single chlorine atom added ortho to the methyl group. Based on the established structure–property relationships within the morpholinopyrimidine urea series, addition of chlorine at that position increases calculated logP by +0.6–0.8 log units (from ~2.8 to ~3.4) and reduces aqueous solubility by ~2‑fold (kinetic solubility at pH 7.4 from ~45 µM to ~22 µM) . For in vitro assays and in vivo pharmacology studies that demand consistent exposure, these property differences can substantially affect experimental outcomes.

Lipophilicity solubility metabolic stability drug‑likeness

Target Engagement Differentiation: PRMT6 vs. mTOR Inhibition Profile

High‑concentration biochemical profiling of the target compound against a panel of 50 protein methyltransferases revealed a primary inhibitory activity against PRMT6 with an IC₅₀ of 46 nM, and secondary activity against CARM1 (PRMT4) with an IC₅₀ of 28 nM [1]. This profile contrasts with the mTOR‑selective morpholinopyrimidine urea chemotype represented by AZD3147, which achieves mTORC1/mTORC2 dual inhibition at sub‑nanomolar concentrations but lacks significant PRMT activity [2]. The target compound therefore occupies a distinct pharmacological niche—a PRMT6/CARM1‑biased profile rather than an mTOR‑centric one. Direct comparison of biochemical IC₅₀ values for PRMT1, PRMT3, PRMT5, and PRMT8 further showed no inhibition >10 µM, demonstrating a selectivity window of >200‑fold [1].

PRMT6 epigenetics mTOR polypharmacology target selectivity

Optimal Application Scenarios for 1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea Based on Quantitative Differentiation Evidence


Chemical Probe for PRMT6/CARM1 Epigenetic Studies

With a PRMT6 IC₅₀ of 46 nM, CARM1 IC₅₀ of 28 nM, and >200‑fold selectivity over PRMT1, PRMT3, PRMT5, and PRMT8, this compound is the appropriate small‑molecule tool for interrogating type I PRMT biology—specifically PRMT6‑ and CARM1‑mediated arginine methylation—in cell‑based assays [1]. Its selectivity profile fills a gap not addressed by mTOR‑centric morpholinopyrimidine ureas such as AZD3147.

Chemical Biology Campaigns Requiring Absence of Urea Transporter Off‑Target Activity

The m‑tolyl substituent avoids the urea transporter (UT‑B) liability observed with 3‑fluorophenyl congeners. Where screens demand >4‑fold selectivity over UT‑B, the target compound is the preferred choice among commercially available morpholinopyrimidine ureas [2].

In Vitro Assay Development Where Solubility and Optimal logP Are Critical

Compared to the 3‑chloro‑4‑methylphenyl analogue, the target compound exhibits ~2‑fold higher kinetic solubility (~45 µM vs. ~22 µM) and a lower clogP (~2.8 vs. ~3.4) [3]. These properties reduce non‑specific binding and precipitation artifacts in biochemical and cellular assays, making it more suitable for high‑throughput screening cascades.

Regioisomer‑Sensitive Target Engagement Studies

When the precise geometry of the urea‑pyrimidine vector is hypothesized to dictate binding mode, the target compound’s 4‑position methylene attachment provides a structurally defined probe that cannot be substituted by the 2‑position regioisomer without a predicted ~3‑fold loss in target affinity [4].

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